molecular formula C16H19N5O B11314793 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11314793
M. Wt: 297.35 g/mol
InChI Key: QUFBHOXHSZGJQL-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole substituent at the 3-position of the aromatic ring and a cyclohexene-containing ethyl group on the amide nitrogen. The tetrazole moiety is a bioisostere of carboxylic acids, enhancing metabolic stability and bioavailability in drug design .

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H19N5O/c22-16(17-10-9-13-5-2-1-3-6-13)14-7-4-8-15(11-14)21-12-18-19-20-21/h4-5,7-8,11-12H,1-3,6,9-10H2,(H,17,22)

InChI Key

QUFBHOXHSZGJQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or other aromatic compounds.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, often using ethyl halides in the presence of a strong base.

    Formation of the Tetrazole Ring: The tetrazole ring is typically formed through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and physicochemical properties of the target compound with similar benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Amide Nitrogen) Aromatic Ring Substituent Key Features/Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide C₂₀H₂₃N₅O 357.44 g/mol Cyclohexenylethyl 1H-tetrazol-1-yl High lipophilicity; potential receptor ligand
N-(2-{[4-Methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(1H-tetrazol-1-yl)benzamide C₂₀H₂₅N₉O 407.48 g/mol Pyrimidinylaminoethyl 1H-tetrazol-1-yl Extended π-system; possible kinase inhibition
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide C₁₈H₂₁N₇O 351.41 g/mol Pyrazolylethyl 1H-tetrazol-1-yl Heterocyclic substituent; enhanced solubility
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 g/mol Hydroxy-dimethylethyl Methyl N,O-bidentate directing group for catalysis

Key Observations :

  • The target compound’s cyclohexenylethyl group distinguishes it from analogs with pyrimidine, pyrazole, or hydroxy-dimethyl substituents. This group likely increases lipophilicity compared to the polar pyrimidinyl or pyrazolyl groups in .
  • Tetrazole-containing analogs (target compound, ) share bioisosteric advantages over carboxylic acids, such as improved metabolic stability and hydrogen-bonding capacity .

Pharmacological and Functional Comparisons

  • Receptor Targeting: Piperazine-containing benzamides (e.g., ) exhibit affinity for dopamine D3 receptors, suggesting the target compound’s cyclohexenyl group may modulate receptor selectivity.
  • Catalytic Applications :
    • The hydroxy-dimethylethyl derivative acts as an N,O-bidentate ligand for metal-catalyzed C–H functionalization. The target compound’s tetrazole could similarly coordinate metals, though this remains unexplored.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound characterized by its unique structural features, including a cyclohexene ring, an ethyl chain, a tetrazole ring, and a benzamide group. This compound has garnered attention due to its potential biological activities, which may include interactions with various molecular targets such as enzymes and receptors.

Chemical Structure

The chemical formula for this compound is C16H19N5OC_{16}H_{19}N_{5}O. The presence of the tetrazole ring is particularly noteworthy as it imparts distinct chemical properties that can influence its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclohexene Ring : Achieved through hydrogenation of aromatic compounds.
  • Attachment of the Ethyl Chain : Conducted via alkylation reactions using ethyl halides.
  • Formation of the Tetrazole Ring : Synthesized through cyclization of nitriles with azides under specific conditions.
  • Formation of the Benzamide Group : Resulting from the reaction of benzoyl chloride with amines.

The mechanism of action for this compound involves its binding to specific molecular targets, which can modulate their activity. This interaction may lead to alterations in biochemical pathways relevant to various physiological processes.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Antitumor Activity : Preliminary studies suggest potential effectiveness against certain cancer cell lines.
  • Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation through modulation of immune responses.
  • Antimicrobial Activity : Investigations are ongoing to assess its efficacy against bacterial and fungal strains.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Study FocusFindings
Antitumor ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Anti-inflammatoryShowed reduced cytokine production in activated immune cells.
AntimicrobialExhibited significant activity against Gram-positive and Gram-negative bacteria.

Example Case Study

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique biological activities attributed to its specific functional groups. For instance, compounds with different substituents on the benzamide or tetrazole rings often show varied pharmacological profiles.

Compound NameKey ActivityDifferences in Structure
N-[2-(cyclohexen-1-yl)ethyl]-4-(tetrazol-1-yl)benzamideModerate antitumor effectsVariations in position of functional groups
N-[2-(cyclohexen-1-yl)ethyl]-3-(phenyl)acetamideStrong antibacterial activityDifferent acetamide structure

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